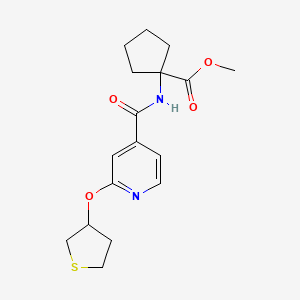
Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Functionalized Compound Synthesis : A study detailed the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reactions. These compounds are essential structural units in several bioactive compounds, demonstrating the utility of such synthetic methods in creating complex molecular architectures relevant for drug development and material science (Santos et al., 2000).
Intermediates for S1P1 Receptor Agonists : The scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate were reported, highlighting their importance as intermediates in synthesizing S1P1 receptor agonists. This process emphasizes the relevance of stereochemistry in drug discovery and development (Wallace et al., 2009).
Allosteric Modifiers of Hemoglobin : A study on the synthesis and testing of novel hemoglobin oxygen affinity decreasing agents demonstrated the potential of these compounds in clinical settings, such as treating ischemia, stroke, and tumor radiotherapy. This research underscores the therapeutic applications of synthetic chemistry in modifying protein function (Randad et al., 1991).
Materials Science and Photoreactivity
Photochromic Systems : Research into tetrakis(2-methylthien-3-yl)ethene and its derivatives explored their potential as new chromic systems responsive to photoexcitation and electron transfer. This study illustrates the application of synthetic organic compounds in developing advanced materials with potential uses in sensors and optical switches (Ikeda et al., 2008).
Polymer Synthesis : The synthesis of novel polymeric materials through the polymerization of cyclic monomers, such as methyl 2-(bicyclo[3.1.0]hex-1-yl)acrylate, showcases the role of these compounds in creating polymers with unique properties, relevant for coatings, adhesives, and biomedical applications (Moszner et al., 2003).
Antioxidative and Anti-inflammatory Properties
- Antioxidative Cyclic Ether : An unprecedented antioxidative cyclic ether from the red seaweed Kappaphycus alvarezii, exhibiting significant anti-cyclooxygenase and lipoxidase activities, highlights the exploration of natural product derivatives for potential therapeutic uses. Such compounds could contribute to developing new anti-inflammatory drugs with fewer side effects (Makkar & Chakraborty, 2017).
Propiedades
IUPAC Name |
methyl 1-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-22-16(21)17(6-2-3-7-17)19-15(20)12-4-8-18-14(10-12)23-13-5-9-24-11-13/h4,8,10,13H,2-3,5-7,9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHAOPLMFDSHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2998161.png)
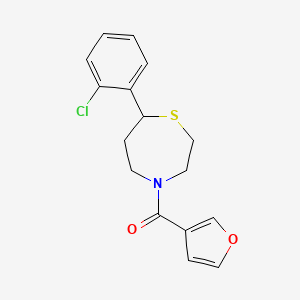
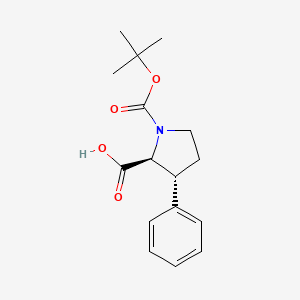



![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2998171.png)
![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)
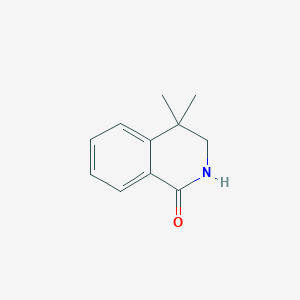
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-phenylpropanoic acid](/img/structure/B2998175.png)
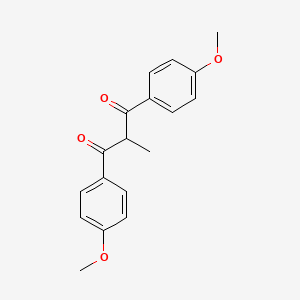
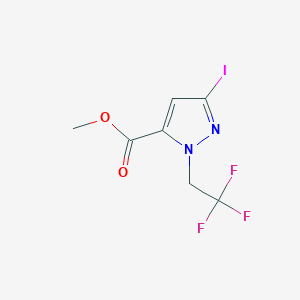

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
